molecular formula C17H15N3O2 B11084893 ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate

ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B11084893
M. Wt: 293.32 g/mol
InChI Key: MTGWUPSAYQIYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with ethyl acetoacetate, followed by cyclization with phenyl isocyanate. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern and the presence of both phenyl and ethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

ethyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C17H15N3O2/c1-2-22-17(21)15-18-16(13-9-5-3-6-10-13)20(19-15)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

MTGWUPSAYQIYMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.